molecular formula C10H14O B2718063 (2S)-1-phenylbutan-2-ol CAS No. 74709-08-3

(2S)-1-phenylbutan-2-ol

Cat. No.: B2718063
CAS No.: 74709-08-3
M. Wt: 150.221
InChI Key: LYUPJHVGLFETDG-JTQLQIEISA-N
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Description

(2S)-1-phenylbutan-2-ol is an organic compound with the molecular formula C10H14O It is a chiral secondary alcohol, meaning it has a hydroxyl group (-OH) attached to a secondary carbon atom, which is also bonded to a phenyl group and an ethyl group

Scientific Research Applications

(2S)-1-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “(2S)-1-phenylbutan-2-ol” is primarily used for research purposes , future directions would likely involve further studies to understand its properties and potential applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2S)-1-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-phenylbutan-2-one, using a chiral reducing agent to ensure the formation of the desired enantiomer. Another method involves the asymmetric hydrogenation of 1-phenylbut-1-en-2-one using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to achieve high enantioselectivity and yield. The choice of catalyst and reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 1-phenylbutan-2-one.

    Reduction: The compound can be reduced to form the corresponding alkane, 1-phenylbutane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid (H2CrO4) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.

Major Products

    Oxidation: 1-phenylbutan-2-one

    Reduction: 1-phenylbutane

    Substitution: Various halides, such as 1-phenyl-2-chlorobutane or 1-phenyl-2-bromobutane

Mechanism of Action

The mechanism of action of (2S)-1-phenylbutan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, affecting their activity. In synthetic chemistry, its reactivity is primarily determined by the presence of the hydroxyl group and the phenyl ring, which can participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2R)-1-phenylbutan-2-ol: The enantiomer of (2S)-1-phenylbutan-2-ol, with similar chemical properties but different biological activity.

    1-phenylbutan-2-one: The ketone form, which lacks the hydroxyl group and has different reactivity.

    1-phenylbutane: The fully reduced form, which lacks both the hydroxyl group and the carbonyl group.

Uniqueness

This compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis. Its ability to participate in a wide range of chemical reactions, combined with its potential biological activity, makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(2S)-1-phenylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-2-10(11)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPJHVGLFETDG-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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